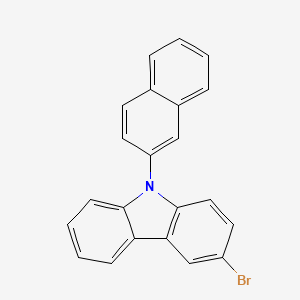

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-naphthalen-2-ylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGUQKKYEOAENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934545-80-9 | |

| Record name | 3-Bromo-9-(2-naphthyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

CAS Number: 934545-80-9 Molecular Formula: C₂₂H₁₄BrN Molecular Weight: 372.26 g/mol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole, a key organic semiconductor intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, physicochemical properties, and critical applications, particularly in the realm of organic electronics. By elucidating the causality behind synthetic choices and purification methodologies, this guide aims to serve as a practical and authoritative resource. The core of this molecule's utility lies in its unique electronic structure, combining the hole-transporting capabilities of the carbazole moiety with the extended π-conjugation of the naphthalene group, making it a valuable building block for advanced materials.

Introduction and Strategic Importance

This compound is a specialized aromatic heterocyclic compound that has garnered significant interest as a building block in materials science.[1] Its architecture is predicated on a carbazole core, a well-established motif known for its excellent thermal stability and hole-transporting properties.[2] The strategic introduction of a naphthalene group at the 9-position (the nitrogen atom) extends the molecule's π-conjugated system, influencing its electronic and photophysical properties.[3] Furthermore, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to construct more complex molecules for specific applications.[2]

The primary driver for the development and utilization of this compound is its role as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][4] Carbazole derivatives are frequently employed as host materials for phosphorescent emitters, particularly for challenging blue OLEDs, due to their high triplet energy levels.[5] The specific substitution pattern of this compound allows for the fine-tuning of the final material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and device efficiency.[6]

Physicochemical and Spectroscopic Profile

The compound typically presents as a pale yellow to orange crystalline solid.[1] It exhibits good solubility in common organic solvents like chloroform and dichloromethane, but is almost insoluble in water.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 934545-80-9 | [7] |

| Molecular Formula | C₂₂H₁₄BrN | [7] |

| Molecular Weight | 372.26 g/mol | [7] |

| Appearance | Pale yellow to orange crystalline solid | [1] |

| Melting Point | ~180-184 °C | [1] |

| Boiling Point (est.) | 545.2 °C at 760 mmHg | [7] |

| Purity (Typical) | ≥ 98% (HPLC) | [8] |

Spectroscopic Characterization

While detailed spectral data is often proprietary, typical characterization for this compound would involve NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show a complex pattern of overlapping signals in the aromatic region (approximately 7.0-8.5 ppm).[3] The ¹³C NMR spectrum would display signals for all 22 carbon atoms, with the chemical shifts of the carbazole carbons being influenced by the bromine substituent.[3]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The fragmentation pattern would likely show the molecular ion peak and characteristic losses of the bromine atom and other fragments.[3]

-

Photophysical Properties: This class of compounds is known for its strong UV absorption and fluorescence in the blue to blue-violet region (typically 350-400 nm).[3] The exact absorption and emission maxima are solvent-dependent, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state.[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process. The core principle is the formation of the C-N bond between the carbazole and naphthalene moieties, followed by regioselective bromination.

Step 1: Synthesis of the Precursor, 9-(naphthalen-2-yl)-9H-carbazole

The most common and industrially scalable method for forming the N-aryl bond in this precursor is the Ullmann condensation. This copper-catalyzed reaction is a classic method for C-N bond formation.[6]

-

Reaction: 3-Bromo-9H-carbazole reacts with 2-bromonaphthalene.

-

Causality: The choice of an Ullmann coupling is driven by its reliability for this type of transformation, often using readily available and relatively inexpensive copper catalysts. The reaction requires a base to deprotonate the carbazole nitrogen, making it nucleophilic, and high temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis of 9-(naphthalen-2-yl)-9H-carbazole

This protocol is adapted from established Ullmann coupling procedures for similar carbazole derivatives.[10]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-9H-carbazole (1.0 eq), 2-iodonaphthalene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and 18-crown-6 (0.05 eq).

-

Solvent Addition: Add anhydrous, degassed o-dichlorobenzene to the flask. The use of a high-boiling point solvent is critical for reaching the necessary reaction temperature.

-

Reaction: Heat the reaction mixture to 180 °C with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 9-(naphthalen-2-yl)-9H-carbazole.

Step 2: Regioselective Bromination

The final step is the bromination of the precursor. The carbazole ring is susceptible to electrophilic aromatic substitution, and the 3 and 6 positions are the most electronically favorable for this reaction. Using a mild brominating agent like N-bromosuccinimide (NBS) allows for controlled mono-bromination.

-

Reaction: 9-(naphthalen-2-yl)-9H-carbazole reacts with N-bromosuccinimide (NBS).

-

Causality: NBS is chosen over harsher reagents like liquid bromine to prevent over-bromination and the formation of unwanted side products. The reaction is typically run at or below room temperature to enhance regioselectivity for the 3-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on a highly efficient synthesis reported for the isomeric 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole and is expected to yield the target compound with high selectivity.

-

Dissolution: In a suitable flask, dissolve 9-(naphthalen-2-yl)-9H-carbazole (1.0 eq, e.g., 20 mmol) in a mixture of toluene and ethyl acetate.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq, 20 mmol) to the solution in portions while stirring.

-

Reaction: Stir the mixture at room temperature for approximately 24-36 hours. Monitor the reaction's completion by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water to remove succinimide byproduct. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexane) to afford the final product as a white or off-white powder. A yield exceeding 90% can be anticipated based on analogous reactions.

Applications in Organic Electronics

The primary application of this compound is as a versatile intermediate for creating advanced materials for organic electronic devices, most notably OLEDs.[1]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, an emissive guest molecule is dispersed within a host material matrix. For efficient energy transfer and to prevent quenching, the host material must have a higher triplet energy (T₁) than the phosphorescent guest. Carbazole-based materials are excellent candidates for hosting blue and green phosphorescent emitters due to their inherently high T₁ levels.[5]

The bromine atom on this compound is a key feature, allowing it to be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach electron-transporting or other functional moieties. This creates bipolar host materials that can facilitate balanced charge transport within the emissive layer, leading to higher device efficiency and longer operational lifetimes.[4]

Safety and Handling

This compound is considered an irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[1]

Conclusion

This compound stands out as a strategically designed molecular building block. Its synthesis, leveraging well-established reactions like the Ullmann condensation and electrophilic bromination, is robust and scalable. The resulting molecule possesses a unique combination of a high-triplet-energy carbazole core and a versatile reactive bromine site, making it an invaluable intermediate for the synthesis of high-performance host materials for OLEDs. For researchers in materials science and organic electronics, a thorough understanding of this compound's properties and synthetic logic is essential for the rational design of next-generation electronic devices.

References

- 1. chembk.com [chembk.com]

- 2. Buy 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | 934545-83-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 934545-80-9 | this compound - Synblock [synblock.com]

- 7. guiding-bio.com [guiding-bio.com]

- 8. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis routes of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole [benchchem.com]

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole molecular weight 372.26 g/mol

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal molecular building block in the landscape of advanced organic materials. Tailored for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, grounding its utility in fundamental chemical principles and field-proven methodologies.

Molecular Overview and Significance

This compound (CAS No: 934545-80-9) is a highly functionalized aromatic heterocyclic compound.[1][2] Its structure is a deliberate amalgamation of three key chemical moieties, each imparting distinct and advantageous properties:

-

The Carbazole Core : This rigid, planar tricyclic system is known for its excellent thermal stability and efficient hole-transporting capabilities, making it a cornerstone of many organic electronic materials.[1][3]

-

The Naphthalen-2-yl Substituent : Attached at the nitrogen atom (position 9), this group extends the molecule's π-conjugated system. This extension is a critical design choice that modulates the electronic band gap and influences molecular packing in the solid state, directly impacting charge carrier mobility.[1]

-

The Bromo Substituent : Strategically placed at the 3-position, the bromine atom serves as a versatile reactive handle. It is the primary site for post-synthesis functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rational design and construction of more complex, high-performance molecules.[1][4]

This unique combination of a high-triplet-energy carbazole core, an extended conjugation from the naphthalene wing, and a reactive bromine site makes this molecule an indispensable intermediate, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[1][5]

Physicochemical Properties and Characterization

The precise characterization of this compound is paramount for its successful application, ensuring both purity and structural integrity. The key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 934545-80-9 | [1][2] |

| Molecular Formula | C₂₂H₁₄BrN | [2][6] |

| Molecular Weight | 372.26 g/mol | [2] |

| Appearance | Pale yellow to orange crystalline powder | [6][7] |

| Melting Point | Approximately 180-184 °C | [6][7] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol; insoluble in water | [6][7] |

Spectroscopic Profile:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show a characteristic pattern of aromatic protons, with distinct signals for the carbazole and naphthalene rings. The regiochemistry of the bromine atom at the 3-position can be confirmed by the coupling patterns of the protons on that specific benzene ring of the carbazole core.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[8] A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 371 and 373.[8][9]

-

UV-Visible Absorption & Photoluminescence : The extended π-conjugation gives the molecule distinct optical properties. UV-Vis absorption spectra typically show strong absorption bands in the UV region. The fluorescence emission spectrum is expected to show a maximum between 350-400 nm, characteristic of carbazole derivatives, though the exact wavelength is influenced by the solvent polarity.[8]

Synthesis and Purification: A Scientist's Perspective

The synthesis of this compound can be approached via two primary, logically distinct strategies. The choice between them often depends on the availability and cost of starting materials. Both pathways underscore the importance of regioselectivity and efficient coupling methodologies.

Route A: Post-Arylation Bromination

This is often the preferred industrial route, beginning with the construction of the C-N bond followed by selective bromination.

Causality Behind Choices:

-

Ullmann Condensation : The initial N-arylation is a classic Ullmann-type reaction.[10] It utilizes a copper(I) catalyst to couple the N-H bond of carbazole with the C-Br bond of 2-bromonaphthalene. While palladium-catalyzed Buchwald-Hartwig amination is a modern alternative, the Ullmann reaction is often more cost-effective for this specific transformation, despite requiring higher temperatures.[11]

-

Regioselective Bromination : The subsequent electrophilic bromination with N-Bromosuccinimide (NBS) is highly regioselective.[12] The carbazole ring is electron-rich, and the nitrogen atom directs electrophilic substitution primarily to the 3 and 6 positions. By using a 1:1 stoichiometry of the precursor to NBS, monosubstitution is favored, yielding the desired 3-bromo product in high purity.[13]

Experimental Protocol (Route A):

-

Step 1: Synthesis of 9-(naphthalen-2-yl)-9H-carbazole.

-

To a three-neck flask under a nitrogen atmosphere, add carbazole (1.0 eq), 2-bromonaphthalene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Heat the mixture to reflux (typically 150-190 °C) and stir for 12-24 hours, monitoring progress by TLC.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the intermediate.

-

-

Step 2: Bromination.

-

Dissolve the 9-(naphthalen-2-yl)-9H-carbazole intermediate (1.0 eq) in a suitable solvent like DMF or a mixture of toluene and ethyl acetate.[12]

-

Add N-Bromosuccinimide (1.0-1.05 eq) portion-wise at room temperature.

-

Stir the mixture for 24-36 hours at room temperature.[12]

-

Upon completion, wash the mixture with water, dry the organic phase, and concentrate.[12]

-

Recrystallize the resulting solid from a solvent system like methanol or ethanol to obtain pure this compound.[13]

-

Route B: Pre-Bromination N-Arylation

This alternative route begins with a commercially available brominated carbazole and subsequently forms the C-N bond.

Causality Behind Choices:

-

Palladium-Catalyzed Coupling : This approach leverages the power of modern cross-coupling chemistry. While an Ullmann coupling is possible, a palladium-catalyzed reaction (either a Buchwald-Hartwig amination with 2-bromonaphthalene or a Suzuki-type coupling with a naphthalene boronic acid) offers milder conditions, higher functional group tolerance, and often better yields.[14][15] The choice of ligand (e.g., XantPhos, SPhos) is critical for catalytic efficiency.

Core Applications in Organic Electronics

The primary driver for the synthesis of this compound is its role as a versatile intermediate for high-performance OLED materials.[1]

The Building Block Strategy for OLED Host Materials

The compound itself is rarely the final, functional material. Instead, its bromine atom is exploited in a subsequent cross-coupling reaction to attach other functional groups, creating a more complex and tailored molecule.

Expertise in Action:

-

Creating Bipolar Hosts : Efficient OLEDs, especially for blue phosphorescent emitters, require "bipolar" host materials that can transport both holes and electrons effectively.[16] The 9-(naphthalen-2-yl)carbazole portion of the molecule serves as an excellent hole-transporting (donor) unit with high triplet energy.[5][16]

-

The Suzuki Coupling Step : The bromine atom allows for a Suzuki-Miyaura coupling reaction with a boronic acid derivative of an electron-deficient (acceptor) moiety (e.g., a triazine, phosphine oxide, or benzimidazole).[4]

-

The Result : This coupling yields a final molecule with distinct donor and acceptor regions. This bipolar character balances charge injection and transport within the emissive layer of the OLED, preventing charge accumulation and improving device efficiency and lifetime.[17]

Beyond OLEDs, this building block is also explored for its potential in creating light-harvesting layers for organic photovoltaics (OPVs) and other advanced sensor technologies.[1]

Safety, Handling, and Storage

As with any fine chemical, proper handling is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : The compound is a fine powder and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid direct contact with skin and eyes as it may cause irritation.[6]

-

Storage : Store the material in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2]

-

First Aid : In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice if irritation persists.[6]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its structure is finely tuned to serve as a versatile and powerful intermediate. The combination of a stable, high-triplet-energy carbazole backbone with a reactive bromine handle provides chemists and materials scientists with an essential tool for constructing the next generation of high-performance materials for organic electronics. Understanding its synthesis, properties, and the strategic rationale behind its use is fundamental to innovation in this rapidly advancing field.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 934545-80-9 | this compound - Synblock [synblock.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. Buy 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | 934545-83-2 [smolecule.com]

- 9. echemi.com [echemi.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis routes of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole [benchchem.com]

- 13. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

- 17. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the 3-Bromo-9H-carbazole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Bromo-9H-carbazole Derivatives

The 9H-carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in the architecture of functional organic materials and pharmaceuticals. Its rigid, electron-rich framework provides exceptional thermal stability and efficient hole-transporting characteristics, making it a privileged scaffold in materials science.[1][2][3] The introduction of a bromine atom at the 3-position transforms the basic carbazole unit into 3-Bromo-9H-carbazole (CAS: 1592-95-6), a highly versatile and strategic building block.[4][5]

This bromine atom is not merely a substituent; it is a synthetic linchpin. It serves as a reactive handle for a multitude of cross-coupling reactions, enabling the precise and modular construction of complex molecular architectures. This capability allows researchers to fine-tune the electronic and photophysical properties of the final compounds, such as their absorption/emission wavelengths, charge carrier mobility, and energy levels.[1][6]

Consequently, 3-Bromo-9H-carbazole derivatives are indispensable in the development of high-performance organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][4][7] They are frequently employed as precursors for host materials, emissive dopants, and hole-transporting layers.[5][7][8] Beyond electronics, the carbazole nucleus is present in numerous biologically active molecules, and the 3-bromo derivative provides a convenient entry point for the synthesis of complex drug candidates with potential anticancer and antimicrobial activities.[4][9][10][11]

This guide provides a comprehensive review of the principal synthetic methodologies for preparing the 3-Bromo-9H-carbazole core and its subsequent derivatization, offering field-proven insights into experimental choices and detailed protocols for researchers in materials science and drug development.

Part 1: Synthesis of the 3-Bromo-9H-carbazole Core

The foundational step in this chemistry is the regioselective introduction of a bromine atom onto the carbazole ring. The electron-rich nature of carbazole makes it highly susceptible to electrophilic aromatic substitution, with the 3- and 6-positions being the most electronically activated and sterically accessible sites.

Direct Electrophilic Bromination with N-Bromosuccinimide (NBS)

The most prevalent and efficient method for synthesizing 3-Bromo-9H-carbazole is the direct bromination of 9H-carbazole using N-Bromosuccinimide (NBS).[5][12][13] NBS is favored as a bromine source because it is a solid that is easier and safer to handle than liquid bromine and provides a low concentration of Br₂, minimizing over-bromination side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively dissolve both the carbazole starting material and NBS.[8][12][13][14] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and enhance regioselectivity, before being allowed to proceed at room temperature.[12][13]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (1.0 eq).

-

Dissolution: Dissolve the carbazole in anhydrous DMF (e.g., 15 mL per 1g of carbazole). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.0-1.1 eq) in a minimum amount of DMF. Add this solution dropwise to the cooled carbazole solution over 15-20 minutes. The dropwise addition is crucial to maintain temperature control and prevent the formation of di- and tri-brominated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent: ethyl acetate/hexane, 1:6 v/v).[12][13]

-

Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing distilled water (approx. 10x the volume of DMF). This will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with distilled water (3 x 20 mL) to remove residual DMF and succinimide.

-

Purification: Dissolve the crude solid in a suitable organic solvent like ethyl acetate, dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from chloroform or methanol) to yield pure 3-Bromo-9H-carbazole as a white to off-white solid.[13][14]

| Starting Material | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 9H-Carbazole | NBS | DMF | 0 °C to RT | 24 | 47% | [13] |

| 9-Ethyl-carbazole | NBS | DMF | RT | 24 | 62% | [14][15] |

| 9H-Carbazole | NBS | THF | RT | N/A | N/A | [8] |

Alternative Bromination and Synthetic Routes

While NBS is the reagent of choice, other methods can be employed.

-

DMSO/HBr System: An alternative method uses a combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) to generate bromodimethylsulfonium bromide in situ. This system can act as a mild and selective electrophilic brominating agent.[16]

-

Sandmeyer Reaction: For instances where 3-amino-9H-carbazole is a more accessible starting material, the Sandmeyer reaction offers a classic and reliable route.[17][18] This two-step process first involves the conversion of the aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group (N₂) with a bromine atom.[17][18][19][20] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[17][18]

Caption: Workflow for the Sandmeyer synthesis of 3-Bromo-9H-carbazole.

Part 2: Derivatization of the 3-Bromo-9H-carbazole Scaffold

The true synthetic power of 3-Bromo-9H-carbazole lies in its ability to undergo further functionalization at both the nitrogen (N-9) and carbon (C-3) positions.

N-Functionalization: Modifying the Carbazole Nitrogen

Alkylation or arylation at the N-9 position is a critical first step in many synthetic sequences. This modification prevents unwanted side reactions at the N-H bond and is used to tune the molecule's solubility, morphology, and electronic properties.[1]

This is typically achieved through a standard nucleophilic substitution (S_N2) reaction. The acidic N-H proton is first removed by a base (e.g., KOH, NaH) to generate the carbazolide anion, a potent nucleophile. This anion then displaces a halide from an alkyl halide (e.g., bromoethane, 1,4-dibromobutane) to form the N-alkylated product.[3][21]

-

Setup: In a dry flask under an inert atmosphere, suspend 3-Bromo-9H-carbazole (1.0 eq) and a base such as potassium hydroxide (3.0 eq) in anhydrous DMF.

-

Reagent Addition: Add an alkylating agent like bromoethane (3.0 eq) to the suspension.

-

Reaction: Heat the mixture (e.g., to 60 °C) and stir overnight.

-

Workup and Purification: After cooling, pour the reaction into brine and extract with an organic solvent (e.g., methylene chloride or ethyl acetate). Dry the combined organic layers over MgSO₄ or Na₂SO₄, concentrate, and purify the residue by recrystallization (e.g., from ethanol) or column chromatography.

Creating a C-N bond between the carbazole nitrogen and an aryl group is essential for building many advanced electronic materials.

-

Ullmann Condensation: This classic copper-catalyzed reaction couples the carbazole nitrogen with an aryl halide.[22][23] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[22][23] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline, L-proline) to facilitate the reaction under milder conditions.[22][24][25] The reaction involves the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[23][24]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and often preferred alternative to the Ullmann reaction.[26][27] It generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[26] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the carbazole N-H, and finally, reductive elimination to form the N-arylated product.[26][28]

Caption: Comparison of Ullmann and Buchwald-Hartwig N-arylation methods.

C-C and C-N Bond Formation at the 3-Position

The C-Br bond at the 3-position is the key gateway to extending the π-conjugated system of the carbazole core. This is predominantly achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki coupling is one of the most robust and widely used methods for forming C-C bonds. It involves the reaction of the 3-bromo-9-substituted-carbazole with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[29][30][31] This reaction is instrumental in synthesizing bi-aryl and more complex conjugated structures.

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

-

Setup: To a flame-dried Schlenk flask, add the 3-bromo-9-substituted-carbazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous solvent(s) via syringe. A mixture of toluene and water or dimethoxyethane (DME) is common.

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir for 2-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, concentrate, and purify by column chromatography to obtain the coupled product.

-

Buchwald-Hartwig Amination (at C-3): Similar to N-arylation, this reaction can be used to form a C-N bond at the 3-position by coupling a 3-bromo-9-substituted-carbazole with a primary or secondary amine.[26][32][33]

-

Sonogashira Coupling: This reaction couples the 3-bromocarbazole with a terminal alkyne using a palladium/copper co-catalyst system, providing access to aryl-alkyne structures. For example, 3-bromo-9-phenyl-9H-carbazole can be reacted with phenylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalyst system.[34]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

- 10. Buy 3-bromo-9-methyl-9H-carbazole | 91828-08-9 [smolecule.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]

- 14. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 22. benchchem.com [benchchem.com]

- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]

- 29. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Suzuki Coupling [organic-chemistry.org]

- 31. benchchem.com [benchchem.com]

- 32. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 33. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 34. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 3-bromo-9-ethyl-9H-carbazole

An In-Depth Technical Guide to the Crystal Structure of 3-Bromo-9-Ethyl-9H-Carbazole

Authored by: A Senior Application Scientist

Introduction

N-substituted carbazole derivatives are a cornerstone in modern materials science and medicinal chemistry, recognized for their significant potential in applications ranging from opto-electronic devices to anti-cancer research.[1][2] The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly dictates the macroscopic properties of these materials, influencing everything from charge transport efficiency in organic semiconductors to bioavailability in pharmaceutical compounds. A thorough understanding of this three-dimensional architecture is therefore not merely academic; it is a critical prerequisite for rational design and targeted development of novel functional molecules.

This technical guide provides a comprehensive examination of the crystal structure of 3-bromo-9-ethyl-9H-carbazole (C₁₄H₁₂BrN), a representative mono-brominated carbazole derivative. We will delve into the precise experimental protocols for its synthesis and crystallization, the methodology of its single-crystal X-ray diffraction analysis, and a detailed interpretation of its molecular and supramolecular features. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of the structural characteristics of this important molecular scaffold.

Part 1: Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the most critical step in determining a crystal structure. The protocol described herein is a validated, scalable method for producing needle-like crystals of 3-bromo-9-ethyl-9H-carbazole suitable for X-ray diffraction analysis.[1][2][3]

Rationale for Synthetic Approach

The chosen synthetic route employs N-bromosuccinimide (NBS) as a selective brominating agent for the electron-rich carbazole ring system. Dimethylformamide (DMF) serves as the polar aprotic solvent, facilitating the electrophilic aromatic substitution reaction. The reaction is performed at room temperature, which provides a balance between reaction rate and selectivity, minimizing the formation of poly-brominated byproducts.[2] The ethyl group at the 9-position enhances solubility and influences the crystal packing, making it a common substituent in carbazole-based materials.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of dimethylformamide (DMF), add 9-ethyl-carbazole (1.00 g, 5.12 mmol).[2]

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2][3]

-

Work-up and Extraction: Upon completion, the reaction mixture is poured into a large volume of ice-water. This precipitates the crude product. The aqueous mixture is then extracted with ethyl acetate.[2]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[2]

-

Crystallization: The resulting crude product is recrystallized from methanol to yield white, needle-like crystals of 3-bromo-9-ethyl-9H-carbazole.[1][2] The yield for this procedure is approximately 62%, with a melting point of 58-60°C.[3]

Part 2: X-ray Diffraction and Structure Determination

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive proof of structure and offers unparalleled insight into molecular geometry and intermolecular interactions.

Data Collection and Refinement

A suitable single crystal with dimensions of approximately 0.40 x 0.09 x 0.08 mm was selected and mounted on a Rigaku XtaLAB mini diffractometer.[2] The data were collected at a temperature of 293 K using Molybdenum Kα radiation (λ = 0.71075 Å).[1][2][3] A multi-scan absorption correction was applied to the collected data.[2]

The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.[2][4]

Part 3: Structural Analysis and Discussion

Crystal Data and Structure Refinement

The compound crystallizes in the orthorhombic system with the space group Pbca.[1][3][5] This centrosymmetric space group indicates that the crystal lattice is built from molecules and their inversion images. The unit cell contains eight molecules (Z = 8).[1][2][3] Key crystallographic data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₂BrN | [1][2] |

| Formula Weight | 274.16 g/mol | [1][2][5] |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Pbca | [1][3][5] |

| a (Å) | 15.263 (16) | [1][2][3] |

| b (Å) | 7.745 (8) | [1][2][3] |

| c (Å) | 20.41 (2) | [1][2][3] |

| Volume (ų) | 2413 (5) | [1][2][3] |

| Z | 8 | [1][2][3] |

| Temperature (K) | 293 | [2][3] |

| Radiation (λ, Å) | Mo Kα (0.71075) | [1][2][3] |

| R-factor (R[F² > 2σ(F²)]) | 0.078 | [2] |

| wR(F²) | 0.236 | [2] |

| CCDC Reference | 1442215 | [1] |

Molecular Structure

The asymmetric unit of 3-bromo-9-ethyl-9H-carbazole contains one molecule. The core tricyclic carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å from the mean plane.[1][2][3][6][7] This planarity is a characteristic feature of the carbazole moiety and is crucial for its electronic properties.

The substituents, however, deviate from this plane. The carbon atoms of the N-ethyl group are displaced from the mean plane of the carbazole ring system by 0.148 Å for the methylene (CH₂) carbon and a more significant 1.59 Å for the terminal methyl (CH₃) carbon.[1][2][3][6][7] This out-of-plane orientation of the ethyl group is a common conformational feature that can disrupt close packing and influence the material's solubility and thermal properties.

Supramolecular Assembly and Intermolecular Interactions

In the crystal, the packing is primarily governed by van der Waals forces. A notable feature of the crystal packing is the presence of C—H⋯π interactions.[1][2][3][6] These are weak, non-covalent interactions where a hydrogen atom interacts with the electron cloud of the aromatic carbazole system. The observed H⋯π contact distances range from 2.698 to 2.898 Å, which is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a meaningful attractive interaction.[1][2][3][6] These interactions link molecules into a stable three-dimensional network, contributing to the overall thermodynamic stability of the crystal lattice.

Conclusion

This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 3-bromo-9-ethyl-9H-carbazole. The molecule crystallizes in the orthorhombic Pbca space group, with the carbazole core exhibiting pronounced planarity. The ethyl substituent is positioned out of this plane, a key conformational detail influencing its solid-state behavior. The crystal packing is stabilized by a network of C—H⋯π interactions. This detailed structural knowledge provides a crucial foundation for researchers in materials science and drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new carbazole-based functional materials.

References

The Multifaceted Biological Activities of N-Substituted Carbazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a diverse array of biological targets. While the parent carbazole exhibits modest biological activity, the substitution at the 9-position (the nitrogen atom) has unlocked a remarkable spectrum of pharmacological properties. This guide provides an in-depth technical exploration of the biological activities of N-substituted carbazole derivatives, offering insights into their mechanisms of action, protocols for their evaluation, and a summary of key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted carbazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis.

Mechanistic Insights: Induction of Apoptosis and Inhibition of Pro-Survival Signaling

A primary mechanism by which N-substituted carbazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several derivatives have been shown to activate the p53 signaling pathway , a critical tumor suppressor pathway that responds to cellular stress, including DNA damage induced by chemotherapeutic agents.

Upon activation by cellular stressors, such as DNA damage, the p53 tumor suppressor protein transcriptionally activates a cascade of pro-apoptotic genes. This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key downstream effectors include Bax, which promotes the release of cytochrome c from the mitochondria, and Fas, a death receptor that initiates a caspase cascade.

Caption: p53 signaling pathway in drug-induced apoptosis.

Another critical target for many N-substituted carbazoles is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Certain carbazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of N-substituted carbazole derivatives are typically quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrrolo-carbazoles | PA1 (ovarian), PC3, DU145 (prostatic) | 8–20 |

| N-ethyl carbazoles | C6 (glioma) | 5.9 µg/mL |

| N-ethyl carbazoles | A549 (lung) | 25.7 µg/mL |

| Carbazole imidazolium salt | SMMC-7721 (liver) | 1.06–8.31 |

| 5,8-Dimethyl-9H-carbazole derivatives | MDA-MB-231 (breast) | 0.73 - 43.45 |

This table presents a selection of reported IC50 values to illustrate the range of anticancer activity observed for different N-substituted carbazole derivatives.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

N-substituted carbazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted carbazole derivatives in complete culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-substituted carbazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.

Mechanism of Action: Disruption of Microbial Membranes and Inhibition of Key Enzymes

The lipophilic nature of the carbazole scaffold is believed to facilitate its interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[2] Additionally, some derivatives are thought to inhibit essential microbial enzymes, interfering with critical metabolic pathways. The introduction of specific N-substituents, such as those containing imidazole or triazole moieties, has been shown to enhance antimicrobial potency.[2]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of N-substituted carbazole derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) |

| Imidazole-substituted carbazole | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 |

| Triazole-substituted carbazole | C. albicans | 2–4 |

| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | 1.9-7.8 |

| N-aryl carbazole derivatives | MRSA, S. aureus, E. coli | 0.5 - 16 |

This table provides a selection of reported MIC values, highlighting the broad-spectrum antimicrobial activity of N-substituted carbazoles.[2][4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

N-substituted carbazole derivatives

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

0.5 McFarland standard

-

Spectrophotometer or turbidity meter

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the N-substituted carbazole derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant and Neuroprotective Activities: Combating Oxidative Stress and Neurodegeneration

Oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N-substituted carbazoles have demonstrated significant antioxidant and neuroprotective properties.[5]

Mechanisms of Action: Radical Scavenging and Protection Against Excitotoxicity

The antioxidant activity of carbazole derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The electron-rich nature of the carbazole ring system makes it an effective radical scavenger. In the context of neuroprotection, N-substituted carbazoles have been shown to protect neuronal cells from glutamate-induced excitotoxicity, a major contributor to neuronal cell death in ischemic stroke and other neurological conditions.[2][5] This protection may be mediated through their antioxidant properties and the modulation of intracellular signaling pathways that promote cell survival.

Quantitative Assessment of Antioxidant and Neuroprotective Activities

Antioxidant activity is often quantified by the IC50 value in radical scavenging assays like the DPPH assay. Neuroprotective activity can be assessed by measuring the ability of a compound to protect neuronal cells from a toxic insult, often expressed as a percentage of cell viability.

| Compound | Assay | IC50 / Effective Concentration |

| Oxadiazole substituted carbazole | DPPH radical scavenging | Lower IC50 indicates higher activity |

| 2-phenyl-9-(p-tolyl)-9H-carbazole | Neuroprotection against glutamate/homocysteic acid in HT22 cells | Significant neuroprotection at 3 µM |

This table provides examples of the antioxidant and neuroprotective potential of N-substituted carbazoles.[2][5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

-

N-substituted carbazole derivatives

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of the N-substituted carbazole derivatives in methanol or ethanol.

-

Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. Include a control (DPPH solution with solvent).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Synthesis of N-Substituted Carbazole Derivatives: A Brief Overview

The synthesis of N-substituted carbazoles is typically achieved through the N-alkylation or N-arylation of the carbazole nitrogen.

N-Alkylation

A common method for N-alkylation involves the reaction of carbazole with an alkyl halide in the presence of a base, such as potassium hydroxide or sodium hydride, in a polar aprotic solvent like DMF or DMSO. Microwave-assisted synthesis has also been employed to accelerate these reactions.

N-Arylation

The N-arylation of carbazole is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions involve the coupling of carbazole with an aryl halide in the presence of a palladium or copper catalyst, a ligand, and a base.

Example Protocol: Synthesis of 9-Ethylcarbazole

To a solution of carbazole (1 equivalent) in DMF, add potassium hydroxide (3 equivalents) and bromoethane (3 equivalents). Stir the mixture at 60°C overnight. After cooling, pour the reaction mixture into brine and extract with an organic solvent like methylene chloride. Dry the organic layer, concentrate it, and purify the product by recrystallization from ethanol.[6]

Conclusion and Future Directions

N-substituted carbazole derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to readily modify the N-substituent allows for the fine-tuning of their pharmacological properties and the optimization of their structure-activity relationships.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

-

In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of novel synthetic methodologies: The exploration of new and efficient synthetic routes will enable the creation of a wider diversity of N-substituted carbazole derivatives for biological screening.

The continued exploration of the chemical space around the carbazole scaffold holds immense promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Methodological & Application

Synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: An Application Note and Protocol

This comprehensive technical guide provides a detailed protocol for the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It outlines a reliable two-step synthetic route commencing with the synthesis of the precursor, 9-(naphthalen-1-yl)-9H-carbazole, followed by its regioselective bromination. This guide emphasizes the rationale behind the experimental procedures, ensuring scientific integrity and reproducibility.

Introduction

Carbazole derivatives are a cornerstone in the design of functional organic materials due to their unique electronic and photophysical properties, including high charge carrier mobility and thermal stability. The introduction of a naphthalene moiety at the 9-position and a bromine atom at the 3-position of the carbazole core, as in 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, allows for the fine-tuning of these properties.[1] This specific substitution pattern is particularly valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for further functionalization in medicinal chemistry. This guide provides a robust and well-documented protocol for the synthesis of this important compound.

Synthetic Strategy Overview

The synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is achieved through a two-step process. The first step involves the N-arylation of carbazole with 1-iodonaphthalene via a copper-catalyzed Ullmann condensation. The second step is the regioselective bromination of the resulting 9-(naphthalen-1-yl)-9H-carbazole at the 3-position using N-Bromosuccinimide (NBS).

Figure 1: Overall synthetic workflow for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole.

Part 1: Synthesis of 9-(naphthalen-1-yl)-9H-carbazole via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines and related compounds.[2] Modern modifications of this reaction, often employing ligands to stabilize the copper catalyst, allow for milder reaction conditions and improved yields.[3]

Mechanistic Rationale

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The base deprotonates carbazole to form the carbazolide anion, which then coordinates with the copper(I) catalyst. Oxidative addition of the aryl halide (1-iodonaphthalene) to the copper complex is followed by reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst. The use of a ligand, such as 1,10-phenanthroline, enhances the solubility and reactivity of the copper catalyst.[4][5]

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Purpose |

| Carbazole | C₁₂H₉N | 167.21 | 1.0 | Starting material |

| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 1.2 | Arylating agent |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | Catalyst |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.2 | Ligand |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | Base |

| Toluene | C₇H₈ | 92.14 | - | Solvent |

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), 1-iodonaphthalene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to carbazole.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 9-(naphthalen-1-yl)-9H-carbazole as a white to off-white solid.

Part 2: Synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

The bromination of 9-(naphthalen-1-yl)-9H-carbazole is achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a reliable source of electrophilic bromine and offers high regioselectivity under mild conditions.

Mechanistic Rationale and Regioselectivity

The nitrogen atom in the carbazole ring is an activating group that directs electrophilic substitution to the ortho and para positions. The 3 and 6 positions of the carbazole nucleus are electronically enriched and thus more susceptible to electrophilic attack.[6] Due to steric hindrance from the bulky naphthalene group at the 9-position, electrophilic attack is favored at the 3-position over the 1-position. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction by promoting the polarization of the N-Br bond in NBS, enhancing its electrophilic character.[7]

Figure 2: Simplified mechanism of electrophilic bromination of 9-(naphthalen-1-yl)-9H-carbazole.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Purpose |

| 9-(naphthalen-1-yl)-9H-carbazole | C₂₂H₁₅N | 293.37 | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | Brominating agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |

Procedure:

-

In a round-bottom flask, dissolve 9-(naphthalen-1-yl)-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 9:1 v/v).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole as a white to off-white solid.

Data Presentation and Characterization

The successful synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₂H₁₄BrN |

| Molecular Weight | 372.26 g/mol [8] |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, expected to be a high-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-140 ppm[1] |

| Mass Spectrometry (EI) | m/z: 371/373 ([M]⁺, isotopic pattern for Br)[1] |

Safety Precautions

-

Carbazole and its derivatives: May be harmful if inhaled, swallowed, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1-Iodonaphthalene: Is a skin and eye irritant. Avoid contact and inhalation.

-

Copper(I) Iodide: May cause irritation. Handle with care.

-

N-Bromosuccinimide (NBS): Is a corrosive solid and a lachrymator. It is also light-sensitive. Handle in a fume hood and store in a cool, dark place.

-

Toluene and DMF: Are flammable and toxic solvents. Use in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole. By following the outlined procedures for the Ullmann condensation and subsequent electrophilic bromination, researchers can efficiently produce this valuable compound for applications in organic electronics and medicinal chemistry. The provided mechanistic insights and characterization data will aid in the successful execution and verification of the synthesis.

References

- 1. Buy 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | 934545-83-2 [smolecule.com]

- 2. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

Application Notes and Protocols for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Role of Carbazole Moieties in Advanced OLEDs

In the landscape of organic electronics, the carbazole scaffold has emerged as a cornerstone for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs).[1] Carbazole derivatives are renowned for their robust thermal and electrochemical stability, excellent hole-transporting characteristics, and high photoluminescence quantum yields.[1] These attributes make them exceptional candidates for various roles within an OLED device stack, including as host materials in the emissive layer, and as components of hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[2]

This application note focuses on 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole , a key molecular building block in the synthesis of advanced OLED materials. The strategic placement of a bromine atom at the 3-position of the carbazole core provides a reactive site for further molecular engineering, such as through palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of various functional groups to fine-tune the electronic and photophysical properties of the final material. The naphthalene substituent at the 9-position (the nitrogen atom) enhances the molecule's thermal stability and influences its electronic properties.

While this compound is often employed as a precursor or intermediate, its inherent properties provide a strong foundation for the materials derived from it. This guide will detail the known characteristics of this compound, provide protocols for its synthesis and subsequent use in OLED device fabrication, and discuss the expected performance based on data from closely related carbazole derivatives.

Molecular Properties and Rationale for Use

The efficacy of an organic semiconductor in an OLED is dictated by its fundamental electronic and photophysical properties. For this compound and its derivatives, these properties are what enable the creation of efficient and stable devices.

Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C22H14BrN | [4][5] |

| Molecular Weight | 372.26 g/mol | [4] |

| Appearance | Pale yellow to orange crystalline powder | [5] |

| Solubility | Soluble in common organic solvents like chloroform and dichloromethane; sparingly soluble in water. | [5] |

Electronic Properties: The Foundation of Device Performance

-

HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the charge injection and transport properties of a material. For hole-transporting and host materials, a relatively high-lying HOMO level (typically in the range of -5.5 to -6.0 eV) is desirable to facilitate efficient hole injection from the adjacent anode or hole-injection layer. The LUMO level is also critical; a high-lying LUMO can serve to block electrons from leaking out of the emissive layer, thereby confining charge recombination and enhancing device efficiency. For comparison, the widely used hole-transporting polymer, Poly(9-vinylcarbazole) (PVK), has a HOMO of -5.8 eV and a LUMO of -2.2 eV.[6] It is anticipated that this compound possesses a HOMO level in a similar range, making it a suitable backbone for hole-transporting materials.

-

Triplet Energy (ET): For materials intended as hosts for phosphorescent emitters (PhOLEDs), the triplet energy is arguably the most critical parameter. To ensure efficient energy transfer from the host to the phosphorescent guest, the host's triplet energy must be significantly higher than that of the guest. This prevents back-energy transfer and confines the triplet excitons on the emitter, leading to efficient light emission. Carbazole derivatives are known for their high triplet energies. For instance, a bipolar host material derived from 3-bromo-9H-carbazole has been reported to have a high triplet energy of 2.76 eV, making it suitable for hosting blue phosphorescent emitters.[2] Given this, it is highly probable that derivatives of this compound can be designed to possess triplet energies sufficient for hosting green and even blue phosphorescent dopants.

The following diagram illustrates the crucial role of energy level alignment in a typical phosphorescent OLED.

Caption: Energy level alignment and processes in a PhOLED.

Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a typical synthesis of the title compound, which serves as a crucial intermediate.

Materials:

-

3-Bromo-9H-carbazole

-

2-Bromonaphthalene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylacetamide (DMA)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-bromo-9H-carbazole (1.0 eq.), 2-bromonaphthalene (1.5 eq.), CuI (1.1 eq.), and K2CO3 (3.9 eq.).

-

Solvent Addition: Add anhydrous DMA to the Schlenk tube.

-

Reaction: Stir the mixture at 180°C for 20 hours.

-

Quenching: After cooling to room temperature, quench the reaction with water and a 28% aqueous ammonia solution.

-

Extraction: Extract the product into ethyl acetate (3x).

-

Washing: Wash the combined organic phases with brine (5x).

-

Drying and Concentration: Dry the organic phase with anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol describes a general procedure for fabricating a phosphorescent OLED using a derivative of this compound as a host material in the emissive layer.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HATCN

-

Hole Transport Layer (HTL): e.g., NPB

-